2,6-Bis(diphenylmethyl)naphthalene-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(diphenylmethyl)naphthalene-1,5-diol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with diphenylmethyl groups at the 2 and 6 positions and hydroxyl groups at the 1 and 5 positions. Its complex structure makes it an interesting subject for research in organic chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(diphenylmethyl)naphthalene-1,5-diol typically involves multi-step organic reactions. One common method includes the initial bromination of naphthalene followed by substitution reactions to introduce the diphenylmethyl groups.
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(diphenylmethyl)naphthalene-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are commonly employed.
Major Products: The major products formed from these reactions include various substituted naphthalenes, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Bis(diphenylmethyl)naphthalene-1,5-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 2,6-Bis(diphenylmethyl)naphthalene-1,5-diol exerts its effects is primarily through its interaction with molecular targets in biological systems. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further affecting molecular pathways .
Comparison with Similar Compounds
- 2,6-Dibromo-1,5-bis(trifluoromethanesulfonyloxy)naphthalene
- 2,6-Di(1H-inden-2-yl)naphthalene
- 2,6-Di((E)-styryl)naphthalene
- 2,6-Bis(phenylthynyl)naphthalene
Uniqueness: What sets 2,6-Bis(diphenylmethyl)naphthalene-1,5-diol apart from these similar compounds is its specific substitution pattern and the presence of both diphenylmethyl and hydroxyl groups. This unique combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
CAS No. |
876616-78-3 |
---|---|
Molecular Formula |
C36H28O2 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2,6-dibenzhydrylnaphthalene-1,5-diol |
InChI |
InChI=1S/C36H28O2/c37-35-29-22-24-32(34(27-17-9-3-10-18-27)28-19-11-4-12-20-28)36(38)30(29)21-23-31(35)33(25-13-5-1-6-14-25)26-15-7-2-8-16-26/h1-24,33-34,37-38H |
InChI Key |
RPNVQLXVHVHZEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(C4=C(C=C3)C(=C(C=C4)C(C5=CC=CC=C5)C6=CC=CC=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.